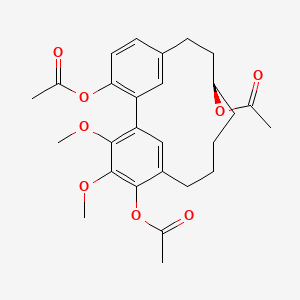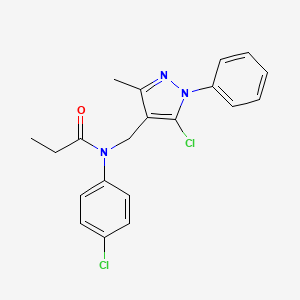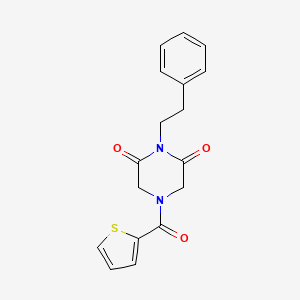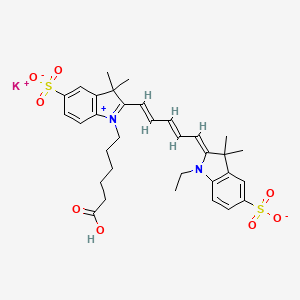
Myricanol triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myricanol triacetate typically involves the acetylation of myricanol. The process begins with the extraction of myricanol from the root bark of Myrica cerifera. Myricanol is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of hydroxyl groups, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of myricanol using solvents like ethanol or methanol, followed by purification through chromatography. The purified myricanol is then acetylated using industrial-grade acetic anhydride and catalysts under optimized conditions to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Myricanol triacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to myricanol or other reduced forms.
Substitution: The acetyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Regeneration of myricanol or formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .
Mecanismo De Acción
Myricanol triacetate exerts its effects through multiple molecular targets and pathways:
Sirtuin 1 (SIRT1) Activation: this compound acts as a potent activator of SIRT1, a protein involved in regulating cellular stress responses and metabolism.
Inhibition of Human DNA Topoisomerase 1B: this compound has been shown to inhibit the activity of human DNA topoisomerase 1B, an enzyme crucial for DNA replication and transcription.
Comparación Con Compuestos Similares
Myricanol triacetate is compared with other similar compounds, such as:
Dimethylmyricacene: Another derivative of myricanol, known for its inhibitory effect on human DNA topoisomerase 1B.
Dimethylmyricanol: A derivative with similar biological activities but different molecular targets.
Uniqueness: this compound stands out due to its potent activation of SIRT1 and its ability to inhibit human DNA topoisomerase 1B, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cancer .
Propiedades
Fórmula molecular |
C27H32O8 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[(9R)-3,15-diacetyloxy-16,17-dimethoxy-9-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl] acetate |
InChI |
InChI=1S/C27H32O8/c1-16(28)33-21-9-7-6-8-20-15-23(26(31-4)27(32-5)25(20)35-18(3)30)22-14-19(10-12-21)11-13-24(22)34-17(2)29/h11,13-15,21H,6-10,12H2,1-5H3/t21-/m1/s1 |
Clave InChI |
BNBXVUFQYVWVAG-OAQYLSRUSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CCCCC2=CC(=C(C(=C2OC(=O)C)OC)OC)C3=C(C=CC(=C3)CC1)OC(=O)C |
SMILES canónico |
CC(=O)OC1CCCCC2=CC(=C(C(=C2OC(=O)C)OC)OC)C3=C(C=CC(=C3)CC1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)

![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)


![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)


![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
